A Technical Guide to 3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery
A Technical Guide to 3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant biological activities, particularly as protein kinase inhibitors in oncology.[1][2][3] This technical guide focuses on a key intermediate, 3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, providing an in-depth analysis of its chemical properties, synthesis, and reactivity. For researchers and drug development professionals, understanding the utility of this building block is crucial for the rational design of novel therapeutics.
Physicochemical Properties and Structural Features
While specific experimental data for 3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is not extensively documented in publicly available literature, its properties can be inferred from related structures and general chemical principles.
| Property | Estimated Value/Characteristic |
| Molecular Formula | C₇H₃F₃IN₃ |
| Molecular Weight | 312.02 g/mol |
| Appearance | Likely a pale-yellow to yellow-brown solid |
| Solubility | Expected to be soluble in common organic solvents like DCM, THF, and DMF. |
| Purity | Commercially available at various purity levels, typically >95% |
The pyrazolo[1,5-a]pyrimidine core is a planar, aromatic system. The trifluoromethyl group at the 5-position is a strong electron-withdrawing group, which influences the electron density of the ring system and the reactivity of the iodo group at the 3-position. The iodine atom at the C3 position is a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions.
Synthesis of 3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
The synthesis of 3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can be achieved through the direct iodination of the parent 5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. A general and efficient method for the regioselective C3-halogenation of pyrazolo[1,5-a]pyrimidines utilizes potassium halide salts and a hypervalent iodine(III) reagent in an aqueous medium at ambient temperature.[4]
Experimental Protocol: Regioselective C3 Iodination
This protocol is adapted from a general method for the halogenation of pyrazolo[1,5-a]pyrimidines.[4]
Materials:
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5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Potassium iodide (KI)
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Phenyliodine(III) diacetate (PIDA)
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Water
Procedure:
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To a solution of 5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in water, add potassium iodide (1.2 equivalents) and PIDA (1.1 equivalents).
-
Stir the reaction mixture at room temperature.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford 3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine.
Causality Behind Experimental Choices:
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Hypervalent Iodine(III) Reagent (PIDA): PIDA facilitates the in situ generation of an electrophilic iodine species from potassium iodide, which is necessary for the electrophilic aromatic substitution on the electron-rich C3 position of the pyrazolo[1,5-a]pyrimidine ring.
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Aqueous Medium: The use of water as a solvent makes this a green and environmentally friendly protocol.[4] For some substrates, the reaction is highly efficient in water, leading to nearly quantitative yields.[1]
Chemical Reactivity and Synthetic Utility
The primary synthetic utility of 3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine lies in its ability to participate in various palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the C3 position is the most reactive among the carbon-halogen bonds, making it an excellent substrate for these transformations.[5]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is extensively used to introduce aryl or heteroaryl substituents at the C3 position of the pyrazolo[1,5-a]pyrimidine core.[6][7][8]
Workflow for Suzuki-Miyaura Coupling:
Caption: Suzuki-Miyaura coupling workflow.
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is invaluable for introducing alkynyl moieties, which can serve as handles for further functionalization or as key pharmacophoric elements.
Workflow for Sonogashira Coupling:
Caption: Sonogashira coupling workflow.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10] This reaction is crucial for synthesizing arylamines, which are prevalent in many pharmaceutical agents. It allows for the introduction of a wide range of primary and secondary amines at the C3 position.
Workflow for Buchwald-Hartwig Amination:
Caption: Buchwald-Hartwig amination workflow.
Applications in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of targeted cancer therapies, particularly as protein kinase inhibitors.[1] These compounds can act as ATP-competitive or allosteric inhibitors of various kinases, including EGFR, B-Raf, MEK, and CDK2.[1][11] The ability to functionalize the 3-position of the pyrazolo[1,5-a]pyrimidine core using 3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine as a starting material is critical for structure-activity relationship (SAR) studies and the optimization of lead compounds. The trifluoromethyl group at the 5-position often enhances metabolic stability and binding affinity.
The diverse array of substituents that can be introduced at the C3 position via the cross-coupling reactions described above allows for the fine-tuning of a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.
Conclusion
3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a highly valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its facile synthesis and reactivity in key cross-coupling reactions make it an indispensable tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its chemical properties and reactivity is essential for leveraging its full potential in the development of next-generation therapeutics.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.).
- 3-Iodo-7-difluoromethyl-5-(3-trifluoromethylphenyl)-pyrazolo[1,5-a]pyrimidine. (n.d.).
- Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions - MDPI. (2020, April 28).
- Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC. (n.d.).
- Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 - PMC. (n.d.).
- Sonogashira coupling - Wikipedia. (n.d.).
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC. (n.d.).
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. (n.d.).
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one - ResearchGate. (n.d.).
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. (2024, December 10).
- Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (n.d.).
- Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (2023, May 1).
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole - Benchchem. (n.d.).
- 5-(4-(TRIFLUOROMETHYL)PHENYL)PYRAZOLO[1,5-A]PYRIMIDINE - Sigma-Aldrich. (n.d.).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
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